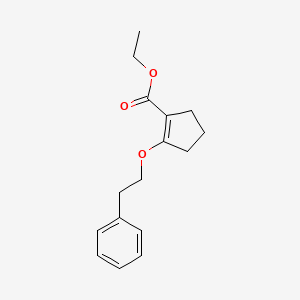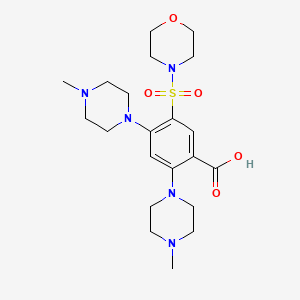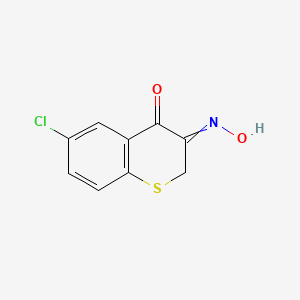![molecular formula C12H20O2 B14587213 Methyl 2,2,2',3'-tetramethyl[1,1'-bi(cyclopropane)]-1-carboxylate CAS No. 61599-96-0](/img/structure/B14587213.png)
Methyl 2,2,2',3'-tetramethyl[1,1'-bi(cyclopropane)]-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,2,2’,3’-tetramethyl[1,1’-bi(cyclopropane)]-1-carboxylate is a complex organic compound characterized by its unique cyclopropane structure. This compound is notable for its stability and reactivity, making it a valuable subject of study in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2,2’,3’-tetramethyl[1,1’-bi(cyclopropane)]-1-carboxylate typically involves the reaction of 2,3-dimethyl-2-butene with diazo compounds under specific conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, which facilitates the formation of the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Methyl 2,2,2’,3’-tetramethyl[1,1’-bi(cyclopropane)]-1-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the cyclopropane ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives .
科学的研究の応用
Methyl 2,2,2’,3’-tetramethyl[1,1’-bi(cyclopropane)]-1-carboxylate has a wide range of applications in scientific research:
作用機序
The mechanism by which Methyl 2,2,2’,3’-tetramethyl[1,1’-bi(cyclopropane)]-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and triggering various biochemical pathways . The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
Similar Compounds
2,2,3,3-Tetramethylcyclopropanecarboxylic acid: This compound is structurally similar but lacks the ester functional group.
Fenpropathrin: A related compound used as an insecticide, featuring a similar cyclopropane structure.
Hexamethylethane: Another structurally related compound, though it lacks the cyclopropane ring.
Uniqueness
Methyl 2,2,2’,3’-tetramethyl[1,1’-bi(cyclopropane)]-1-carboxylate is unique due to its specific ester functional group and the arrangement of methyl groups on the cyclopropane rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
特性
CAS番号 |
61599-96-0 |
|---|---|
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC名 |
methyl 1-(2,3-dimethylcyclopropyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H20O2/c1-7-8(2)9(7)12(10(13)14-5)6-11(12,3)4/h7-9H,6H2,1-5H3 |
InChIキー |
ZIOLUFNLIPAHPV-UHFFFAOYSA-N |
正規SMILES |
CC1C(C1C2(CC2(C)C)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


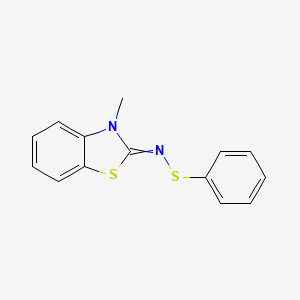

![10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14587142.png)
![N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid](/img/structure/B14587148.png)
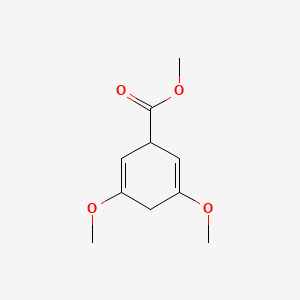
![2-[(E)-Benzylideneamino]-3-methoxybenzoic acid](/img/structure/B14587160.png)
![3-(4-{2-[(2-Oxopropyl)amino]ethyl}phenyl)prop-2-enoic acid](/img/structure/B14587178.png)
![N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B14587183.png)
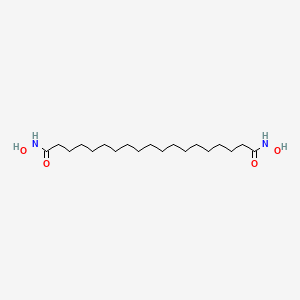
![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one](/img/structure/B14587190.png)

